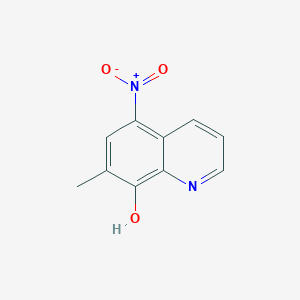

7-Methyl-5-nitroquinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

7-methyl-5-nitroquinolin-8-ol |

InChI |

InChI=1S/C10H8N2O3/c1-6-5-8(12(14)15)7-3-2-4-11-9(7)10(6)13/h2-5,13H,1H3 |

InChI Key |

KHPQZLFUNAHNSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Determination

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. For 7-Methyl-5-nitroquinolin-8-ol, the spectra are characterized by vibrations corresponding to its hydroxyl, methyl, nitro, and quinoline (B57606) ring moieties. chemsrc.com

FT-IR analysis of related nitroquinoline derivatives reveals key absorption bands. mdpi.com The O-H stretching vibration of the hydroxyl group at the C-8 position is typically observed as a broad band in the region of 3400-3300 cm⁻¹. mdpi.comrsc.org The aromatic C-H stretching vibrations of the quinoline ring appear around 3100-3000 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are prominent and are typically found near 1518 cm⁻¹ and 1344 cm⁻¹, respectively. mdpi.com The C=N stretching vibration within the quinoline ring is expected around 1600 cm⁻¹. rsc.org Furthermore, the presence of the methyl group would contribute C-H stretching and bending vibrations.

A summary of expected characteristic FT-IR peaks is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3300 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1518 |

| Nitro (-NO₂) | Symmetric Stretch | ~1344 |

| Quinoline Ring | C=N Stretch | ~1609 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. brieflands.comtsijournals.com Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups. For similar 5-nitroquinolin-8-ol derivatives, the aromatic protons resonate in the downfield region, typically between δ 7.5 and 9.5 ppm. rsc.orgresearchgate.net The proton of the hydroxyl group (-OH) often appears as a broad singlet, with its chemical shift being concentration and solvent dependent. mdpi.com The methyl group (-CH₃) protons would appear as a sharp singlet in the upfield region, likely around δ 2.5-2.8 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The quinoline ring carbons will appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C-8) and the nitro group (C-5) would be significantly shifted. The C-8 carbon bearing the hydroxyl group is expected to be deshielded, while the carbons ortho and para to the nitro group will also experience significant shifts. The methyl carbon will give a characteristic signal in the upfield region (δ 20-30 ppm). For a related compound, (E)-2-(4-bromostyryl)-5-chloro-7-nitroquinolin-8-ol, the carbon signals were observed in the range of δ 119-156 ppm. mdpi.com

Table of Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values based on data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

View Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~9.0 | Doublet (d) |

| H-3 | ~7.8 | Doublet of Doublets (dd) |

| H-4 | ~8.8 | Doublet (d) |

| H-6 | ~8.1 | Singlet (s) |

| 7-CH₃ | ~2.7 | Singlet (s) |

| 8-OH | Variable | Broad Singlet (br s) |

View Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~123 |

| C-4 | ~135 |

| C-4a | ~126 |

| C-5 | ~139 |

| C-6 | ~125 |

| C-7 | ~132 |

| C-8 | ~153 |

| C-8a | ~138 |

| 7-CH₃ | ~25 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, GC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. mdpi.com Techniques like Electrospray Ionization (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) are employed for this purpose. brieflands.commdpi.com

For this compound (C₁₀H₈N₂O₃), the exact molecular weight is 204.18 g/mol . chemsrc.com HRMS analysis would confirm the elemental composition by providing a highly accurate mass measurement. rsc.orgnih.gov For instance, the HRMS of a related compound, 7-((4-ethylpiperazin-1-yl)methyl)-5-nitroquinolin-8-ol, was used to confirm its molecular formula. rsc.org

The fragmentation pattern in mass spectrometry can be highly informative. In the analysis of a related isomer, 7-methyl-8-nitroquinoline (B1293703), a key fragmentation observed was the facile loss of an OH radical from the parent ion, a characteristic fragmentation for compounds with a nitro group ortho to a methyl group. brieflands.com A similar fragmentation might be possible for this compound, alongside the loss of NO₂, NO, and CO molecules, which are common fragmentation pathways for nitroaromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the quinoline ring in this compound. mdpi.com

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The extended conjugation of the quinoline system, along with the auxochromic hydroxyl group and the chromophoric nitro group, will influence the position and intensity of these bands. mdpi.com For comparison, 5,7-dinitro-2-methylquinolin-8-ol exhibits absorption maxima (λmax) at 402, 331, 290, 212, and 207 nm in a methanol (B129727)/ethanol (B145695) solution. researchgate.net Similarly, 8-(iso-propyl)-2-methyl-5-nitroquinoline shows absorption bands at 321, 225, and 202 nm in methanol. mdpi.com These transitions are characteristic of the electronic structure of the substituted quinoline ring system.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. mdpi.comnih.gov While a specific crystal structure for this compound was not found, analysis of closely related nitroquinoline derivatives allows for a detailed prediction of its solid-state structure. mdpi.comnih.govnih.gov

The crystal structure would likely reveal a largely planar quinoline ring system. nih.gov A significant feature would be the presence of a strong intramolecular hydrogen bond between the hydrogen atom of the 8-hydroxyl group and an oxygen atom of the adjacent 5-nitro group. This type of interaction is common in ortho-substituted nitro-phenols and contributes significantly to the molecule's conformational stability. The planarity of the molecule might be slightly distorted due to the steric hindrance between the peri-positioned methyl and nitro groups.

In the crystal lattice, molecules of this compound are expected to be organized through various intermolecular forces. Due to the planar aromatic nature of the quinoline core, π-π stacking interactions are highly probable, where the electron-rich aromatic rings of adjacent molecules align. nih.govnih.gov These interactions often lead to the formation of stacked dimers or infinite chains within the crystal structure. nih.gov In the crystal structure of a related compound, 8-(tert-butyl)-2-methyl-5-nitroquinoline, the structure is stabilized by π-π stacking interactions between quinoline rings, with centroid-centroid distances ranging from 3.668–3.734 Å. nih.gov Additionally, weak C-H···O hydrogen bonds involving the methyl or aromatic C-H groups and the oxygen atoms of the nitro group or the hydroxyl group of neighboring molecules could further stabilize the crystal packing.

Analysis of Molecular Conformation and Intramolecular Interactions

Chromatographic Techniques for Purity Assessment and Separations (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools in the synthesis and analysis of quinoline derivatives for assessing purity and separating complex mixtures. omicsonline.orgresearchgate.net While specific literature detailing the analysis of this compound is limited, the principles and methodologies applied to structurally similar compounds, such as nitroquinoline isomers and other 8-hydroxyquinoline (B1678124) derivatives, provide a strong framework for its characterization.

High-Performance Liquid Chromatography is a primary method for determining the chromatographic purity of non-volatile and thermally labile compounds like many quinoline derivatives. royed.in For instance, the purity of 5-Nitroquinolin-8-ol has been successfully determined using RP-HPLC, achieving a purity of 98.09%. nih.gov The separation of nitroquinoline position isomers, such as 5-nitroquinoline (B147367) and 8-nitroquinoline, has also been effectively demonstrated through HPLC analysis. google.com These examples underscore the capability of HPLC to resolve structurally similar isomers, a critical aspect in the quality control of substituted quinolines where positional isomers are common byproducts. The choice of stationary phase, such as a Phenyl Hydride column, can be particularly effective for resolving positional isomers of aromatic compounds. mtc-usa.com

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. omicsonline.org It is instrumental in both qualitative and quantitative analysis, allowing for the separation of components in a mixture and their subsequent identification based on their mass-to-charge ratio. mdpi.comresearchgate.net In the context of quinoline derivatives, GC-MS has been employed to analyze the reaction mixture of 7- and 5-methylquinoline (B1294701), as well as to confirm the formation of a neat product in the synthesis of 7-methyl-8-nitroquinoline. brieflands.com The standard EPA method 8270D provides a comprehensive procedure for the analysis of semivolatile organic compounds by GC/MS, which is applicable to a wide range of substituted quinolines. This method involves injecting the sample extract into a GC with a narrow-bore fused-silica capillary column, which is temperature-programmed to separate the analytes.

The selection between HPLC and GC is contingent on the volatility and thermal stability of the compound . Given the structure of this compound, which includes a polar hydroxyl group, HPLC is likely the more suitable method for its analysis without prior derivatization. However, with appropriate derivatization to increase volatility, GC-MS can also serve as a valuable tool for its analysis and impurity profiling. omicsonline.org

The following tables outline hypothetical, yet scientifically plausible, parameters for the analysis of this compound based on established methods for similar compounds.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm and 350 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolved in Methanol to a concentration of 1 mg/mL |

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Description |

| GC Column | HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Temperature Program | Initial temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 50-500 amu |

| Ionization Mode | Electron Impact (EI) at 70 eV |

Coordination Chemistry and Ligand Design Principles

Ligand Properties of 7-Methyl-5-nitroquinolin-8-ol and its Derivatives

The coordination behavior of this compound is fundamentally dictated by its structure as a derivative of 8-hydroxyquinoline (B1678124). 8-Hydroxyquinoline and its derivatives are well-established chelating agents, primarily due to the presence of two key donor sites: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the phenolate (B1203915) group. nih.govtandfonline.com This arrangement allows for the formation of stable five-membered chelate rings with metal ions.

Chelation Modes and Donor Atom Preferences (N, O):

This compound and its related compounds typically act as bidentate ligands, coordinating to metal ions through the quinoline nitrogen atom and the deprotonated hydroxyl oxygen atom (N,O⁻ donor set). mdpi.comnih.gov This mode of chelation is a common feature among 8-hydroxyquinoline derivatives. nih.gov In some instances, particularly with derivatives containing additional functional groups, the coordination can be more complex. For example, a derivative of this compound, 7-((1H-benzo[d]imidazol-2-yl)diazenyl)-5-nitroquinolin-8-ol, behaves as a dibasic tridentate ligand, coordinating through the deprotonated hydroxyl and NH groups, as well as a nitrogen atom from the azo group. researchgate.netmdpi.com

| Ligand/Derivative | Chelation Mode | Donor Atoms |

| This compound | Bidentate | N, O |

| 7-((1H-benzo[d]imidazol-2-yl)diazenyl)-5-nitroquinolin-8-ol | Tridentate | O, N (azo), N (imidazole) |

| 5-Nitro-8-hydroxyquinoline-proline hybrid | Versatile | N, O |

Influence of Substituents on Coordination Behavior

The electronic properties of the substituents on the quinoline ring significantly influence the coordination behavior of the ligand. The nitro group (NO₂), being a strong electron-withdrawing group, and the methyl group (CH₃), an electron-donating group, along with the hydroxyl group (OH), collectively modulate the electron density on the donor atoms, thereby affecting the stability and properties of the resulting metal complexes.

The presence of a nitro group, as seen in nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), can enhance the biological activity of the resulting metal complexes. tandfonline.comrsc.org The electron-withdrawing nature of the nitro group can affect the pKa of the hydroxyl group and the basicity of the quinoline nitrogen, which in turn influences the formation constants of the metal complexes. mdpi.comnih.gov The methyl group at the 7-position can also impact the steric and electronic environment around the coordination site.

Synthesis and Characterization of Metal Complexes

The versatile chelating ability of this compound and its derivatives has led to the synthesis of a broad range of metal complexes.

Preparation of Transition Metal Complexes

Complexes of this compound derivatives have been successfully prepared with a variety of transition metals. For instance, complexes of 7-((1H-benzo[d]imidazol-2-yl)diazenyl)-5-nitroquinolin-8-ol have been synthesized with Cr(III), Mn(II), Co(II), Ni(II), and Cu(II). researchgate.netmdpi.comuobaghdad.edu.iq Similarly, a 5-nitro-8-hydroxyquinoline-proline hybrid has been used to form complexes with Fe(II), Fe(III), Cu(II), and Zn(II), as well as organometallic complexes with Ru(II) and Rh(III). mdpi.comnih.gov Platinum(II) complexes containing 5-nitroquinolin-8-ol have also been reported. iucr.orgresearchgate.netrsc.orgnih.gov

The general method for synthesizing these complexes involves the reaction of the ligand with an appropriate metal salt in a suitable solvent. For example, the preparation of platinum(II) complexes can be achieved by reacting a platinum precursor with the quinolinol derivative. iucr.orgresearchgate.netnih.gov The synthesis of Ru(II) and Rh(III) organometallic complexes involves reacting the ligand with the respective metal-arene precursors. mdpi.comnih.gov

A summary of some prepared metal complexes is provided below:

| Metal Ion | Ligand Derivative |

| Cr(III), Mn(II), Co(II), Ni(II), Cu(II) | 7-((1H-benzo[d]imidazol-2-yl)diazenyl)-5-nitroquinolin-8-ol |

| Fe(II), Fe(III), Cu(II), Zn(II), Ru(II), Rh(III) | 5-Nitro-8-hydroxyquinoline-proline hybrid |

| Pt(II) | 5-Nitroquinolin-8-ol |

| Cu(I) | 5,7-Dinitro-2-methylquinolin-8-ol |

Analytical Techniques for Complex Characterization

A suite of analytical techniques is employed to confirm the formation and elucidate the structure of these metal complexes.

Elemental Analysis: This technique is fundamental for determining the empirical formula of the synthesized complexes, providing the percentage composition of carbon, hydrogen, and nitrogen. brieflands.comnih.gov This data is crucial for confirming the stoichiometry of the metal-ligand interaction. researchgate.net

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectra provide valuable information about the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and O-H groups upon complexation are indicative of the involvement of these groups in bonding. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II), Pt(II), Ru(II), and Rh(III). mdpi.comnih.govresearchgate.netmdpi.com Shifts in the proton and carbon signals upon complexation confirm the binding of the ligand.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complexes and to investigate complex formation in solution. mdpi.comresearchgate.net The appearance of new absorption bands or shifts in existing bands upon addition of a metal ion is evidence of complexation.

Mass Spectrometry (MS): Mass spectrometry, including ESI-MS, helps in determining the molecular weight of the complexes and confirming their stoichiometry. nih.govresearchgate.net

Structural Diversity of Metal-Quinolinol Frameworks

The coordination of this compound and its derivatives to various metal ions results in a wide range of structural frameworks. The geometry of the complexes is influenced by the coordination number of the metal ion and the stoichiometry of the metal-ligand interaction.

For instance, with 7-((1H-benzo[d]imidazol-2-yl)diazenyl)-5-nitroquinolin-8-ol, Cr(III) and Ni(II) complexes adopt an octahedral geometry, while Mn(II) and Cu(II) complexes are square planar, and the Co(II) complex is tetrahedral. researchgate.net With the 5-nitro-8-hydroxyquinoline-proline hybrid, both mono- and bis-ligand complexes are formed with Cu(II) and Zn(II), and even tris-ligand complexes are observed with Fe(II) and Fe(III). mdpi.com

| Metal Complex | Geometry |

| [Cr(L)Cl(H₂O)₂] | Octahedral |

| [Mn(L)] | Square Planar |

| [Co(L)] | Tetrahedral |

| [Ni(L)(H₂O)₃] | Octahedral |

| [Cu(L)] | Square Planar |

| (L = deprotonated 7-((1H-benzo[d]imidazol-2-yl)diazenyl)-5-nitroquinolin-8-ol) |

In-depth Theoretical Analysis of this compound in Coordination Chemistry Remains an Unexplored Frontier

Despite the growing interest in quinoline derivatives for their versatile applications in coordination chemistry and materials science, a thorough theoretical understanding of the metal-ligand binding and stability of this compound is currently absent from scientific literature. Extensive searches for dedicated computational studies, such as Density Functional Theory (DFT) calculations or other molecular modeling analyses on this specific compound, have yielded no specific research findings.

The exploration of a ligand's coordination behavior through theoretical approaches is fundamental to predicting its efficacy in forming stable metal complexes. Such studies typically elucidate the electronic and structural properties that govern the binding process, including the calculation of binding energies, analysis of frontier molecular orbitals (HOMO-LUMO), and the determination of optimal geometries for the resulting complexes. This information is invaluable for the rational design of new ligands with tailored properties for specific applications, such as catalysis, sensing, or medicinal chemistry.

While research exists on the synthesis and biological activities of various substituted quinoline compounds, and theoretical studies have been conducted on related molecules, the specific electronic and steric effects of the combined 7-methyl and 5-nitro substitutions on the chelating properties of the 8-hydroxyquinoline scaffold have not been computationally investigated and reported.

The scientific community has yet to publish detailed data tables or in-depth research concerning the theoretical underpinnings of metal-ligand interactions for this compound. Consequently, a comprehensive article on its coordination chemistry, focusing on theoretical binding and stability, cannot be constructed at this time due to the lack of available data. Future computational research is required to fill this knowledge gap and to fully characterize the potential of this compound as a ligand in coordination chemistry.

Computational Chemistry and Theoretical Investigations of Molecular Properties and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is frequently used to study quinoline (B57606) derivatives due to its balance of accuracy and computational cost.

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For quinoline derivatives, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used to find the structure that corresponds to the lowest energy state on the potential energy surface.

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule is more easily excitable and therefore more reactive. For various quinoline derivatives, the HOMO-LUMO gap has been calculated to assess their chemical stability and charge transport characteristics.

| Parameter | Description | Significance in Reactivity Analysis |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

This table describes the general significance of FMO parameters. Specific values for 7-Methyl-5-nitroquinolin-8-ol are not available in the reviewed literature.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These concepts arise from Conceptual DFT.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness. A softer molecule is more polarizable and reactive.

Electrophilicity Index (ω): This descriptor measures the propensity of a species to accept electrons.

These descriptors have been calculated for various quinoline derivatives to compare their reactivity profiles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study their behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (like a solvent).

For quinoline derivatives, MD simulations have been used to investigate the stability of their complexes with biological targets, such as proteins, and to understand their conformational flexibility. These simulations can provide insights into how a molecule like this compound might behave in a biological system or in solution.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear Optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can predict the NLO properties of molecules. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

A high hyperpolarizability value indicates a strong NLO response. Studies on various quinoline derivatives have shown that the presence and position of electron-donating and electron-withdrawing groups can significantly enhance their NLO properties. The nitro group (-NO2) and methyl group (-CH3) on the this compound scaffold would be expected to influence its NLO characteristics.

| NLO Property | Description | Significance |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Contributes to the molecular alignment in an electric field. |

| Polarizability (α) | The ease with which the electron cloud of a molecule can be distorted by an external electric field. | A primary factor in linear optical response. |

| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response. | Indicates the potential of a molecule for applications like frequency doubling. |

This table describes common NLO properties. Specific calculated values for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and their interactions.

Insights into Reaction Mechanisms and Pathways via Computational Modeling

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the reactivity and reaction mechanisms of complex organic molecules. While specific computational studies detailing the reaction pathways of this compound are not extensively available in the public domain, a wealth of theoretical investigations on closely related quinoline derivatives allows for the extrapolation of key mechanistic principles. These studies help in understanding the electronic properties that govern the compound's behavior in chemical reactions.

Electrophilic Aromatic Substitution

A pivotal reaction for functionalizing the quinoline core is electrophilic aromatic substitution. Theoretical studies on 8-hydroxyquinoline (B1678124) provide a foundational understanding of the regioselectivity of such reactions. researchgate.netorientjchem.orguotechnology.edu.iq For this compound, the positions on the benzene (B151609) ring are activated or deactivated by the existing substituents: the hydroxyl (-OH) group at C-8, the nitro (-NO₂) group at C-5, and the methyl (-CH₃) group at C-7.

The -OH group is a strong activating group and an ortho-, para-director. The -CH₃ group is a weak activating group and also an ortho-, para-director. Conversely, the -NO₂ group is a strong deactivating group and a meta-director. The interplay of these directing effects determines the most probable sites for electrophilic attack. Computational models, by calculating electron density distributions and the energies of reaction intermediates (sigma complexes), can predict the most favored substitution patterns.

A DFT study on the electrophilic substitution of 8-hydroxyquinoline with a diazonium salt highlighted that the stability of the resulting product isomers is a key determinant of the reaction's outcome. researchgate.netuotechnology.edu.iq The calculations, often employing the B3LYP functional with a 6-31G basis set, can determine the total energy, the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.orguotechnology.edu.iq For this compound, an analogous computational approach would likely indicate that the C-6 position is the most sterically accessible and electronically favorable site for further electrophilic substitution, considering the directing influence of the powerful C-8 hydroxyl group.

Nitration Reaction Pathways

The synthesis of nitroquinoline derivatives often involves the direct nitration of a quinoline precursor. brieflands.com The mechanism of nitration of 7-methylquinoline (B44030) to selectively yield 7-methyl-8-nitroquinoline (B1293703) has been a subject of practical and theoretical interest. brieflands.com This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. brieflands.com

Nucleophilic Substitution Reactions

The presence of a nitro group on the quinoline ring makes the molecule susceptible to nucleophilic aromatic substitution (SNAᵣ). Computational studies on nitroquinoline derivatives have explored the vicarious nucleophilic substitution (VNS) of hydrogen. mdpi.com In such reactions, a nucleophile attacks a carbon atom bearing a hydrogen, facilitated by the electron-withdrawing nitro group.

For this compound, the C-6 and C-8a positions could be susceptible to nucleophilic attack. DFT calculations can model the reaction pathway, identifying the transition state energies and the stability of the Meisenheimer-like intermediates. These computational models help in predicting the feasibility and regioselectivity of nucleophilic substitution reactions. For instance, studies on the amination of nitroquinolines have shown that the reaction can be complex, sometimes leading to a mixture of products from both SNAᵣ and VNS pathways, which can be rationalized through computational analysis. nih.gov

Computational Data on Related Quinoline Derivatives

To illustrate the types of insights gained from computational studies, the following tables present theoretical data for related quinoline molecules. These values, calculated using DFT, provide a basis for understanding the electronic structure and reactivity.

Table 1: DFT-Calculated Electronic Properties of 8-Hydroxyquinoline and a Dichloro-Substituted Derivative.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 8-Hydroxyquinoline | - | - | 4.12 | - |

| 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol | -5.82 | -2.37 | 3.45 | 4.12 |

The data in Table 1 shows that the introduction of substituents significantly alters the electronic properties. The narrowing of the HOMO-LUMO gap in the substituted derivative suggests enhanced charge-transfer capabilities.

Table 2: Computationally Assessed Quantum Chemical Parameters for 8-Hydroxyquinoline and Metal-Organic Frameworks (MOFs). rsc.org

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) (eV) |

|---|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | -6.16 | -1.68 | 4.48 | -3.92 |

| UiO-66 | -7.41 | -2.12 | 5.28 | - |

| UiO-66-CH3 | -7.09 | -2.06 | 5.03 | - |

These theoretical calculations are crucial for designing new synthetic routes and for predicting the chemical behavior of novel compounds like this compound. rsc.org By providing a molecular-level understanding of reaction mechanisms, computational modeling accelerates the discovery and development of new chemical entities with desired properties.

Advanced Organic Transformations and Derivatization Studies

Conversion of Nitro Group to Amino and Other Functionalities

The reduction of the nitro group at the C-5 position to an amino group is a fundamental transformation, yielding 5-amino-7-methylquinolin-8-ol, a key intermediate for further derivatization. This conversion is typically achieved through catalytic hydrogenation.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a common and efficient method for this reduction. acs.orgorgsyn.orgosi.lv For instance, the hydrogenation of related nitroquinolines has been successfully carried out using Raney nickel in ethanol (B145695) at 45 psi. acs.org The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the corresponding amine. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For example, catalytic hydrogenation of 6-methoxy-8-nitroquinoline (B1580621) to its amino derivative was achieved in methanol (B129727) using a Pd/C catalyst at room temperature. nih.gov

While catalytic hydrogenation is prevalent, other chemical reducing agents can also be employed. The Zinin reaction, which uses sodium sulfide (B99878) (Na2S) in an aqueous or alcoholic medium, offers a chemoselective method for reducing one nitro group in the presence of another. osi.lv This method has been successfully applied to the selective reduction of the ortho-nitro group in 5,7-dinitro-8-hydroxyquinoline to produce 7-amino-5-nitroquinolin-8-ol. osi.lv

The resulting 5-amino-7-methylquinolin-8-ol is a valuable precursor for synthesizing a wide range of derivatives, including amides, sulfonamides, and Schiff bases, by reacting the newly formed amino group with various electrophiles.

Table 1: Methods for the Reduction of Nitroquinolines

| Starting Material | Reducing Agent/Catalyst | Solvent | Conditions | Product | Reference |

| 6-Methoxy-8-nitroquinoline | Pd/C, H₂ | Methanol | Room Temperature | 6-Methoxy-8-aminoquinoline | nih.gov |

| 2-tert-Butyl-6-methoxy-4-methyl-5-alkoxy-8-nitroquinolines | Raney Ni, H₂ | Ethanol | 45 psi, 45 min | 8-Amino-2-tert-butyl-6-methoxy-4-methyl-5-alkoxyquinolines | acs.org |

| 5,7-Dinitro-8-hydroxyquinoline | Na₂S | H₂O or DMSO | Not specified | 7-Amino-5-nitroquinolin-8-ol | osi.lv |

| 5,7-Dinitro-8-hydroxyquinoline | 0.8% Pd/C, H₂ | Not specified | Not specified | 7-Amino-5-nitroquinolin-8-ol | osi.lv |

Mannich Reactions and Alkylation of Quinolinol Scaffolds

The 8-hydroxyquinoline (B1678124) core, including that of 7-methyl-5-nitroquinolin-8-ol, is amenable to Mannich and alkylation reactions, which introduce diverse functional groups, primarily at the C-7 position for 8-hydroxyquinolines, or at the hydroxyl and amino groups.

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (the quinolinol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govresearchgate.net This reaction introduces an aminomethyl group onto the quinoline (B57606) ring, typically at the position ortho to the hydroxyl group (C-7). For 5-nitro-8-hydroxyquinoline (nitroxoline), various Mannich bases have been synthesized by reacting it with formaldehyde (B43269) and a range of amines, including aliphatic amines, amino acids, and substituted benzylamines, often in solvents like ethanol or pyridine (B92270). nih.govrsc.orgrsc.org These reactions expand the molecular diversity and have been crucial in developing compounds with various biological activities. mdpi.comnih.gov

Alkylation can occur at the phenolic hydroxyl group (O-alkylation) or on the quinoline ring itself (C-alkylation). O-alkylation of 8-hydroxyquinoline derivatives can be achieved using alkyl halides in the presence of a base. jmaterenvironsci.com For instance, the O-alkylation of a related 8-hydroxyquinoline was performed with 1,3-diazidopropan-2-ol in acetone (B3395972) with triethylamine (B128534) as the base. jmaterenvironsci.com C-alkylation, introducing hydrocarbyl substituents directly onto the quinoline ring, can be accomplished through reactions with ketones or other alkylating agents under specific conditions. google.commoreheadstate.edu

Table 2: Examples of Mannich Reactions with 5-Nitro-8-Hydroxyquinoline

| Amine | Aldehyde | Solvent | Conditions | Product | Reference |

| Aliphatic amines | Formaldehyde | Ethanol | Reflux | 7-((Alkylamino)methyl)-5-nitroquinolin-8-ol derivatives | rsc.orgrsc.org |

| Aromatic piperazines | Formaldehyde | Pyridine | Reflux | 7-((4-Arylpiperazin-1-yl)methyl)-5-nitroquinolin-8-ol derivatives | rsc.orgrsc.org |

| Dimethylamine | Formaldehyde | Ethanol | Reflux | 7-((Dimethylamino)methyl)-5-nitroquinolin-8-ol | rsc.org |

| Cyclopropylmethylamine | Formaldehyde | Ethanol | Reflux | 7-(((Cyclopropylmethyl)amino)methyl)-5-nitroquinolin-8-ol | rsc.org |

Functionalization at Peripheral Positions of the Quinoline Ring

Beyond the immediate substituents, the quinoline ring of this compound offers other positions for functionalization, particularly the C-2 and C-4 positions of the pyridine ring. nih.govbeilstein-journals.org Recent advances in C-H functionalization have enabled the direct introduction of various groups at these traditionally less accessible sites. nih.govrsc.org

Transition metal-catalyzed reactions are a cornerstone for such modifications. mdpi.com For example, palladium-catalyzed cross-coupling reactions can introduce aryl, heteroaryl, and alkenyl groups at the C-2 position of quinoline N-oxides. mdpi.com Similarly, rhodium-catalyzed reactions have been developed for C-2 alkylation. mdpi.com While many of these methods are demonstrated on the parent quinoline or its N-oxide, the principles can be extended to substituted quinolines like the 7-methyl-5-nitro derivative, although the existing substituents will influence the reactivity and regioselectivity.

The functionalization can also be directed by converting the quinoline nitrogen to an N-oxide. beilstein-journals.orgmdpi.com This activates the C-2 and C-4 positions towards nucleophilic attack and facilitates a range of transformations, including amination, amidation, and heteroarylation. beilstein-journals.orgrsc.org For instance, copper-catalyzed C-2 sulfoximination and arylamination have been successfully achieved on quinoline N-oxides. mdpi.com

Direct magnesiation using reagents like TMPMgCl·LiCl has also emerged as a powerful tool for regioselective functionalization at various positions, including C-2, C-3, and C-4, allowing for subsequent reactions with electrophiles. acs.org

Synthesis of Hybrid Molecules and Conjugates

The structural framework of this compound is an attractive building block for the design and synthesis of hybrid molecules and conjugates. This strategy involves covalently linking the quinolinol moiety to another pharmacophore or a biomolecule to create a new chemical entity with potentially enhanced or synergistic properties.

Hybrid molecules can be synthesized by forming a linkage between the quinolinol derivative and another active compound. nih.gov A common approach involves first transforming a functional group on the quinolinol, such as reducing the nitro group to an amine, and then coupling it with another molecule. For example, 8-aminoquinoline (B160924) derivatives have been linked to 4,7-dichloroquinoline (B193633) to create primaquine-chloroquine hybrids. nih.gov

Conjugation to amino acids is another strategy employed to modify the properties of quinoline derivatives. acs.org This can be achieved by coupling the quinoline moiety, often through an appropriate linker, to the amino or carboxyl group of an amino acid. This approach has been used to synthesize amino acid conjugates of 8-quinolinamines to explore their biological activities. acs.org Similarly, 8-hydroxyquinoline-ciprofloxacin hybrids have been prepared by coupling the two components using peptide coupling reagents like TBTU. nih.gov

The synthesis of these complex molecules often requires multi-step sequences involving protection, activation, and coupling reactions to ensure the desired connectivity and avoid side reactions.

Formation of Azo Dyes and Other Chromophores

The this compound scaffold, particularly after reduction of the nitro group to an amine, is a precursor for the synthesis of azo dyes and other chromophoric systems. Azo dyes are characterized by the presence of the azo group (–N=N–) connecting two aromatic rings.

The synthesis of azo dyes typically involves a two-step process: diazotization followed by a coupling reaction. derpharmachemica.comnih.gov First, the primary aromatic amine (5-amino-7-methylquinolin-8-ol) is treated with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., HCl), at low temperatures (0–5 °C) to form a diazonium salt. nih.goviiste.org

In the second step, the resulting diazonium salt, which is an electrophile, is reacted with a coupling component—an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778). derpharmachemica.comresearchgate.net In the context of derivatives from the title compound, the diazotized 5-amino-7-methylquinolin-8-ol can be coupled with various aromatic or heterocyclic compounds to produce a wide range of azo dyes. researchgate.netresearchgate.net The electrophilic substitution typically occurs at the position para to the activating group (e.g., hydroxyl or amino) on the coupling component. derpharmachemica.com The resulting azo compounds are often intensely colored and their spectral properties can be tuned by the nature of the substituents on the aromatic rings. researchgate.net

Emerging Research Avenues and Methodological Innovations

Developments in Green and Sustainable Synthesis of Nitroquinolinols

In recent years, a significant shift towards environmentally benign synthetic methods has been observed in the production of nitroquinolinols. Traditional synthesis often involves harsh reagents and generates considerable waste. uni-regensburg.de The principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, and employing safer solvents and catalysts, are now guiding the development of new synthetic routes. longdom.orgrsc.org

One promising approach involves the use of alternative energy sources like microwave irradiation to accelerate reactions and reduce energy consumption. iipseries.org For instance, the Skraup synthesis of quinolines, a cornerstone reaction, is being adapted to greener conditions by using ionic liquids as a reaction medium under microwave irradiation. iipseries.org Furthermore, researchers are exploring the use of biocatalysts, such as enzymes and microorganisms, to achieve high specificity and sustainability in the synthesis of quinoline (B57606) derivatives. longdom.org The use of water as a solvent, whenever possible, is also a key strategy in making the synthesis of these compounds more environmentally friendly. longdom.orgiipseries.org

A notable example of a greener synthetic approach is the one-step hydrothermal synthesis of nitrogen-doped carbon dots from Terminalia chebula fruit, which serves as a sustainable and low-cost precursor. mdpi.com While not directly for 7-Methyl-5-nitroquinolin-8-ol, this methodology highlights the potential of using biomass-derived materials for the synthesis of related nitrogen-containing heterocyclic compounds. mdpi.com The development of bio-based solvents, such as Cyrene, derived from cellulose, also presents a safer and more sustainable alternative to traditional toxic solvents used in organic synthesis. chemanager-online.com

The following table summarizes some of the green chemistry approaches being explored for the synthesis of quinoline derivatives:

| Green Chemistry Approach | Description | Potential Benefits |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and efficiently. iipseries.org | Reduced reaction times, lower energy consumption, and often higher yields. iipseries.org |

| Use of Ionic Liquids | Employs non-volatile, recyclable solvents. iipseries.org | Improved reaction rates and selectivity, and easier product separation. iipseries.org |

| Biocatalysis | Utilizes enzymes or whole microorganisms as catalysts. longdom.org | High specificity, mild reaction conditions, and reduced waste. longdom.org |

| Aqueous Synthesis | Uses water as the reaction solvent. longdom.orgiipseries.org | Environmentally benign, non-toxic, and inexpensive. longdom.orgiipseries.org |

| Renewable Feedstocks | Employs starting materials derived from biomass. longdom.orgmdpi.com | Reduces reliance on fossil fuels and promotes a circular economy. longdom.orgrsc.org |

Application of Advanced Analytical Techniques for Characterization and Monitoring

The precise characterization and monitoring of this compound and its derivatives are crucial for understanding their properties and applications. A suite of advanced analytical techniques is employed for this purpose.

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are fundamental tools for confirming the molecular structure of newly synthesized compounds. rsc.orgacs.org For instance, in the synthesis of 3-nitroquinolin-4-ol (B21240) derivatives, ¹H NMR spectroscopy was used to confirm the structure of the products. acs.orgnih.gov

For monitoring reaction progress and purity, thin-layer chromatography (TLC) remains a simple yet effective technique. acs.orgnih.gov In more complex analyses, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are utilized for separation and identification of components in a mixture. nih.gov Specifically, an Agilent 7890A gas chromatograph coupled with a 5975 EI/CI MSD has been used for GC-MS analysis of quinoline derivatives. nih.gov

Single-crystal X-ray diffraction provides definitive three-dimensional structural information, which is invaluable for understanding the spatial arrangement of atoms and intermolecular interactions. nih.govmdpi.com This technique has been used to determine the structures of various nitroquinoline derivatives. nih.govmdpi.com

The table below outlines some of the key analytical techniques and their applications in the study of nitroquinolinols:

| Analytical Technique | Application | Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of synthesized compounds. acs.orgnih.gov | Connectivity of atoms and chemical environment. acs.orgnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm molecular formula. rsc.org | Elemental composition and molecular weight. rsc.org |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. acs.orgnih.gov | Qualitative information on the number of components in a mixture. acs.orgnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. nih.gov | Quantitative and qualitative analysis of complex mixtures. nih.gov |

| Single-Crystal X-ray Diffraction | Determining the three-dimensional molecular structure. nih.govmdpi.com | Precise bond lengths, bond angles, and crystal packing. nih.govmdpi.com |

| UV-Vis Spectroscopy | Characterizing electronic absorption properties. researchgate.net | Information on electronic transitions and conjugation. researchgate.net |

Exploration of Novel Ligand Architectures for Coordination Chemistry

The 8-hydroxyquinoline (B1678124) scaffold, including its nitro-substituted derivatives like this compound, is a privileged structure in coordination chemistry due to its ability to form stable complexes with a wide range of metal ions. rsc.orgresearchgate.netnih.gov Researchers are actively exploring novel ligand architectures based on this scaffold to create metal complexes with unique properties and applications.

One area of focus is the synthesis of multidentate ligands by incorporating additional coordinating groups onto the quinoline ring. For example, azo-compounds based on 8-hydroxyquinoline derivatives have been shown to act as dibasic tridentate ligands, coordinating to metal ions through the deprotonated hydroxyl and NH groups, as well as a nitrogen atom of the azo group. researchgate.net

Furthermore, the introduction of different substituents on the quinoline ring can fine-tune the electronic and steric properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complexes. For instance, a copper(I) phosphine (B1218219) complex has been synthesized using 5,7-dinitro-2-methylquinolin-8-ol as a co-ligand. researchgate.net The development of 8-hydroxyquinoline Mannich bases that can form complexes with rhodium and ruthenium has also been reported, highlighting the versatility of this scaffold in creating organometallic compounds. mdpi.com

These novel ligand architectures are leading to the development of metal complexes with potential applications in catalysis, materials science, and medicine.

Refined Computational Models for Predicting Molecular Behavior and Interactions

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into the behavior of molecules and guiding experimental design. For this compound and related compounds, refined computational models are being used to predict a wide range of molecular properties and interactions.

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure, geometry, and reactivity of these molecules. mit.edu More accurate, albeit computationally expensive, methods like coupled-cluster theory (CCSD(T)) are also being utilized to provide "gold standard" benchmarks for molecular properties. mit.edu These calculations can predict properties such as dipole moments, polarizability, and electronic excitation gaps, which are crucial for understanding the optical and electronic behavior of these compounds. mit.edu

Machine learning models, trained on large datasets of molecular properties, are also emerging as powerful tools for rapid prediction. nih.govmit.edu These models can learn the complex relationships between molecular structure and activity, enabling the high-throughput screening of virtual compound libraries. nih.gov For instance, t-distributed Stochastic Neighbor Embedding (t-SNE) is a machine learning technique used to visualize high-dimensional data and predict the behavior of compounds based on their molecular descriptors. nih.gov

The integration of these computational models allows for a deeper understanding of the structure-property relationships of nitroquinolinols, accelerating the discovery of new molecules with desired functionalities. mit.edu

New Directions in Functional Material Development Based on Nitroquinolinol Scaffolds

The unique chemical and physical properties of nitroquinolinol derivatives make them attractive building blocks for the development of novel functional materials. numberanalytics.com A key concept in this area is the use of molecular "scaffolds," which are three-dimensional structures that provide a framework for the assembly of materials with specific functions. numberanalytics.comnih.gov

In the context of materials science, the nitroquinolinol scaffold can be incorporated into larger molecular architectures, such as polymers and metal-organic frameworks (MOFs), to create materials with tailored optical, electronic, and catalytic properties. The ability of the 8-hydroxyquinoline moiety to chelate metal ions is particularly useful in this regard, allowing for the construction of well-defined metallo-supramolecular assemblies. nih.gov

One emerging application is in the field of tissue engineering, where scaffolds are used to support cell growth and tissue regeneration. numberanalytics.comnih.gov While direct applications of this compound in this area are not yet established, the biocompatibility and tunable properties of quinoline-based materials make them promising candidates for future research. nih.gov The development of scaffolds from natural, bio-based materials is a growing trend, and the principles of sustainable synthesis are being applied to create biocompatible and biodegradable materials. nih.gov

Furthermore, the incorporation of nitroquinolinol derivatives into polymeric materials can lead to the development of advanced functional materials for applications in sensors, electronics, and drug delivery. The inherent fluorescence of some quinoline derivatives also makes them suitable for use in optical materials and bioimaging.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methyl-5-nitroquinolin-8-ol, and how can purity be ensured?

- Synthesis Strategy : Start with 8-hydroxyquinoline derivatives. Introduce the nitro group at position 5 via nitration reactions under controlled acidic conditions (e.g., HNO₃/H₂SO₄) . For the 7-methyl substituent, employ Friedel-Crafts alkylation or use pre-functionalized precursors like 7-methylquinolin-8-ol followed by nitration .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity .

- Validation : Confirm structure using ¹H/¹³C NMR (e.g., methyl proton signals at δ 2.4–2.6 ppm) and HRMS (exact mass matching C₁₀H₈N₂O₃) .

Q. How does this compound interact with metal ions, and what analytical methods are used to study these complexes?

- Chelation Properties : The hydroxyl group at position 8 and nitro group at position 5 enable metal binding (e.g., Fe³⁺, Cu²⁺). UV-Vis spectroscopy and Job’s plot analysis determine stoichiometry (typically 1:1 or 1:2 metal:ligand) .

- Techniques : X-ray crystallography (for crystal structure elucidation, as seen in halogenated analogs ) and cyclic voltammetry (to study redox behavior of metal complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.